molecular formula C23H18FN3O2 B2835426 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol CAS No. 877795-66-9

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol

Cat. No.: B2835426
CAS No.: 877795-66-9
M. Wt: 387.414
InChI Key: ULXUKVNYDFMIMK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a central pyrimidine ring substituted with an amino group at position 2 and a phenyl group at position 3. The phenol moiety at position 4 of the pyrimidine is further functionalized with a 2-fluorobenzyl ether group (Fig. 1). This structure is characteristic of small-molecule inhibitors or modulators targeting enzymes or receptors, often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties. Key attributes include:

  • Molecular Weight: 431.5 g/mol (exact mass: 431.1645) .
  • Substituent Effects: The 2-fluorophenylmethoxy group enhances lipophilicity (XLogP3: ~4.7) and may influence target binding via halogen interactions .
  • Hydrogen Bonding: Two hydrogen bond donors (NH₂ and OH) and seven acceptors contribute to solubility and protein interactions .

Properties

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-20-9-5-4-8-16(20)14-29-17-10-11-18(21(28)12-17)22-19(13-26-23(25)27-22)15-6-2-1-3-7-15/h1-13,28H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXUKVNYDFMIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Fluorophenylmethoxy Group: The fluorophenylmethoxy group is attached through an etherification reaction using a fluorophenylmethanol derivative and a suitable base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The amino group and the phenolic hydroxyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Toxicity Class Key Properties/Findings
Target Compound R₁: Phenyl; R₂: 2-Fluorobenzyl 431.5 IV (predicted) Moderate lipophilicity; balanced solubility
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol R₁: 2-Methoxyphenoxy; R₂: 3,4-Dichlorobenzyl ~517.3* Higher molecular weight; Cl atoms may enhance potency but reduce solubility
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol R₁: 4-Methoxyphenyl; R₂: 4-Fluorobenzyl 431.5 Methoxy group increases electron density; similar MW to target
2-[2-Amino-5-phenylpyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol R₁: Phenyl; R₂: 2,4-Dichlorobenzyl ~466.3* Dichloro substitution increases lipophilicity (XLogP3 >5)
2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol Triazole core; 2-Fluorophenyl ~344.3* IV Low toxicity (QSAR-predicted); fluorophenyl reduces metabolic instability

*Calculated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine : The target compound’s 2-fluorobenzyl group provides moderate lipophilicity compared to dichlorobenzyl analogs (e.g., 3,4-dichlorobenzyl in ), which exhibit higher XLogP3 values. Fluorine’s electronegativity may improve target selectivity via halogen bonds, while chlorine’s bulkiness could hinder solubility .
  • However, methoxy groups may reduce metabolic stability compared to halogens.
  • Methyl Substituents : The 6-methylpyrimidine variant adds steric bulk, possibly affecting binding pocket compatibility.

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